![molecular formula C17H17FN4O B2512781 9-(3-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 725217-14-1](/img/structure/B2512781.png)
9-(3-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of triazoloquinazoline . Triazoloquinazolines have been studied for their potential anticancer activity, particularly as inhibitors of PCAF (P300/CBP-associated factor), a protein that has been targeted for cancer treatment .
Synthesis Analysis
The synthesis of similar triazoloquinazoline derivatives has been reported in the literature . These compounds were prepared via a three-component reaction of bis(aldehydes) with dimedone and 3-amino-1,2,4-triazole under conventional heating as well as under microwave irradiation .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed various synthetic routes to prepare 9-(3-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one and its analogs, highlighting the chemical versatility and potential for generating a wide range of compounds with diverse biological activities. Lipson et al. (2003) explored the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone, leading to the formation of these compounds, and analyzed the possible mechanisms for the formation of the pyrimidine heterocycle (Lipson, Desenko, Shirobokova, & Borodina, 2003). This work lays the groundwork for understanding the chemical synthesis and properties of this compound class.
Pharmacological Applications
The compound and its derivatives have been evaluated for their potential pharmacological applications, including their anticancer and antihypertensive activities. For instance, Mphahlele et al. (2017) synthesized derivatives of 5-styryltetrazolo[1,5-c]quinazolines and assessed their cytotoxicity against human breast adenocarcinoma and cervical cancer cells, demonstrating significant cytotoxicity in certain derivatives (Mphahlele, Gildenhuys, & Parbhoo, 2017). Alagarsamy et al. (2007) synthesized a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and evaluated their antihypertensive activity, discovering that some compounds exhibited significant activity in spontaneously hypertensive rats (Alagarsamy & Pathak, 2007).
Mécanisme D'action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has been identified as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with PCAF, potentially inhibiting its bromodomain . Bromodomains are protein domains that recognize acetylated lysine residues, playing a key role in reading the ‘histone code’. By inhibiting the PCAF bromodomain, the compound may disrupt the reading of this ‘code’, thereby affecting gene expression .
Biochemical Pathways
The inhibition of PCAF can affect various biochemical pathways involved in gene expression and regulation . This can lead to changes in the transcriptional landscape of the cell, potentially altering the expression of genes involved in cell growth and proliferation . The exact pathways affected would depend on the specific cellular context and the set of genes regulated by PCAF in that context .
Pharmacokinetics
These properties would play a crucial role in determining the compound’s bioavailability and efficacy .
Result of Action
The result of the compound’s action would be changes in gene expression, potentially leading to altered cell behavior . In the context of cancer, this could mean reduced cell proliferation and growth, making the compound a potential anticancer agent .
Action Environment
The action of the compound can be influenced by various environmental factors, including the presence of other molecules, the pH, and the temperature . These factors can affect the compound’s stability, its interaction with PCAF, and its overall efficacy .
Propriétés
IUPAC Name |
9-(3-fluorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c1-17(2)7-12-14(13(23)8-17)15(10-4-3-5-11(18)6-10)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPJBEUSFUDZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC(=CC=C4)F)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(E)-(3,5-Dioxo-1,2,4-triazolidin-4-yl)iminomethyl]indol-1-yl]acetic acid](/img/structure/B2512699.png)
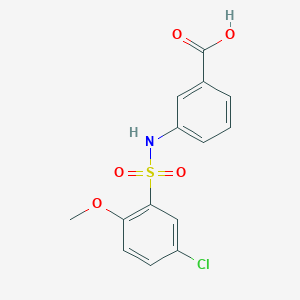

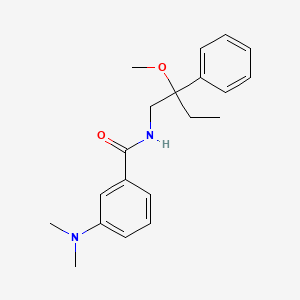
![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512706.png)
![2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2512708.png)
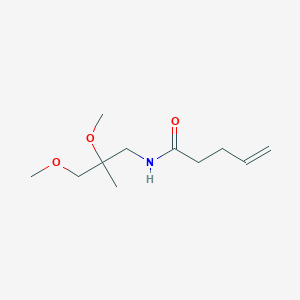
![2-(1-chloroethyl)-5-(furan-2-yl)-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2512712.png)
![[(1S,3R)-3-aminocyclohexyl]methanol;hydrochloride](/img/structure/B2512713.png)
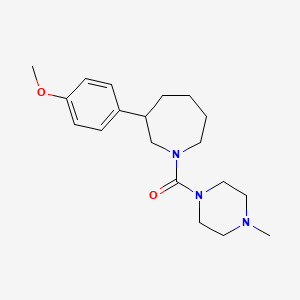
![2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2512717.png)
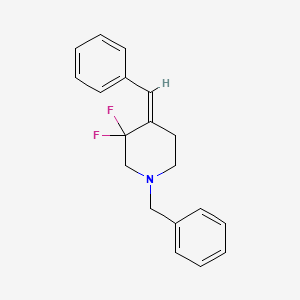

![5-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2512721.png)